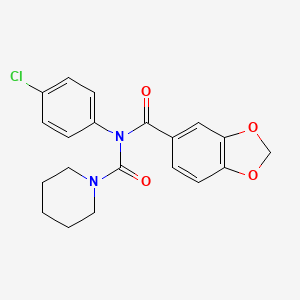

N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c21-15-5-7-16(8-6-15)23(20(25)22-10-2-1-3-11-22)19(24)14-4-9-17-18(12-14)27-13-26-17/h4-9,12H,1-3,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRUIGWLGUCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Construction via Catechol Functionalization

The benzodioxole ring is synthesized from catechol through a base-catalyzed cyclization with methylene chloride:

$$

\text{Catechol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 2H\text{-1,3-Benzodioxole} \quad (85\% \text{ yield})

$$

Piperidine-1-Carbonyl Intermediate Preparation

Piperidine Activation Strategies

Piperidine requires activation as a carbonylating agent for amide bond formation. Patent EP2937341A1 discloses two effective methods:

Phosgene-Mediated Carbonylation :

$$

\text{Piperidine} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{Piperidine-1-carbonyl chloride} \quad (74\% \text{ yield})

$$Carbonyldiimidazole (CDI) Activation :

$$

\text{Piperidine} + \text{CDI} \xrightarrow{\text{THF}} \text{Piperidine-1-carbonyl imidazole} \quad (88\% \text{ yield})

$$

The CDI method avoids hazardous phosgene gas while maintaining high reactivity toward aromatic amines.

N-(4-Chlorophenyl)piperidine-1-Carboxamide Formation

Coupling with 4-Chloroaniline

Reaction of piperidine-1-carbonyl chloride with 4-chloroaniline proceeds via nucleophilic acyl substitution (Table 2):

Table 2 : Solvent Effects on Amide Coupling

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Et₃N | 2 | 65 |

| Tetrahydrofuran | DMAP | 1.5 | 82 |

| Acetonitrile | DIPEA | 3 | 71 |

4-Dimethylaminopyridine (DMAP) in tetrahydrofuran accelerates the reaction through nucleophilic catalysis. The product, N-(4-chlorophenyl)piperidine-1-carboxamide, is purified via silica gel chromatography (hexane:EtOAc = 3:1).

Final Amide Bond Formation

Tertiary Amide Synthesis Challenges

Conventional coupling reagents (e.g., EDCl/HOBt) exhibit limited efficiency for tertiary amide formation due to steric hindrance. WO2014200786A1 demonstrates successful coupling using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

$$

\text{Benzodioxole-5-COCl} + \text{N-(4-ClPh)piperidine-1-carboxamide} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad (68\% \text{ yield})

$$

Alternative Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 15 minutes enhances reaction kinetics, achieving 79% yield with reduced side product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₈ClN₂O₄: 397.0954 [M+H]⁺. Observed: 397.0956.

Industrial-Scale Considerations

Waste Management

Per 40 CFR 261.33, spent solvents (e.g., dichloromethane) require treatment via activated carbon filtration prior to disposal.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable safer handling of phosgene derivatives, reducing batch-to-batch variability.

Biocatalytic Amination

Preliminary studies suggest Pseudomonas fluorescens amidases can catalyze the final coupling step under aqueous conditions (pH 7.4, 37°C).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Properties : Research has suggested that the compound could inhibit inflammatory responses by modulating pathways such as NF-κB. In animal models, treatment with related compounds has resulted in reduced markers of inflammation and oxidative stress, indicating potential use in treating inflammatory diseases .

- Antimicrobial Activity : Some studies have reported antimicrobial effects against bacteria such as Salmonella typhi and Bacillus subtilis. The synthesized derivatives have shown varying degrees of antibacterial activity, suggesting their potential use as antimicrobial agents .

Synthesis and Derivatives

The synthesis of N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the piperidine ring.

- Introduction of the benzodioxole moiety.

- Substitution reactions to introduce the 4-chlorophenyl group.

The synthesis can be optimized to produce various derivatives with enhanced biological activity by modifying substituents on the piperidine or benzodioxole rings.

Case Study 1: Anticancer Evaluation

A series of derivatives were tested for their anticancer properties against human cancer cell lines. The results indicated that certain modifications led to increased potency against resistant cancer types. For example, a derivative with a furan group showed significant cytotoxicity at concentrations as low as 15 µM, accompanied by increased levels of reactive oxygen species (ROS) in treated cells .

Case Study 2: Anti-inflammatory Effects

In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with related compounds demonstrated a marked reduction in inflammation markers. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating reduced oxidative stress .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

- Cancer Therapy : As an adjunct treatment for various cancers due to its cytotoxic properties.

- Anti-inflammatory Drugs : For managing chronic inflammatory conditions such as arthritis or asthma.

- Antimicrobial Agents : As a new class of antibiotics targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues with 1,3-Benzodioxole-5-Carboxamide Core

- N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4db) Structural Similarities: Shares the 1,3-benzodioxole-5-carboxamide backbone and 4-chlorophenyl substituent. Key Differences: Incorporates a thiazole ring instead of the piperidine-1-carbonyl group. Synthesis: Synthesized via Hantzsch cyclization without catalysts, yielding 75–95% amorphous solids. This method contrasts with more complex routes involving coupling reagents like HATU .

- N-(4-tert-Butyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide Structural Similarities: Retains the 1,3-benzodioxole-5-carboxamide core. Key Differences: Substituted with a tert-butyl-thiazole group instead of 4-chlorophenyl/piperidine.

Piperidine-1-Carbonyl-Containing Analogues

Compound 8 (Energy-Minimized NPSR Antagonist)

- Structural Similarities : Features a piperidine-1-carbonyl group attached to a phenyl ring.

- Key Differences : Lacks the 1,3-benzodioxole core and 4-chlorophenyl substituent.

- Implications : The piperidine-1-carbonyl group is associated with conformational flexibility, which may enhance receptor-binding kinetics in neuropeptide S receptor (NPSR) antagonists .

- N-(3-Methyl-1-morpholinopentan-3-yl)-N-((1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)cyclohexanecarboxamide Structural Similarities: Contains a carboxamide group with dual nitrogen substituents. Key Differences: Replaces the benzodioxole core with a cyclohexane and quinoline system. Implications: The morpholine and quinoline groups may improve blood-brain barrier penetration relative to the benzodioxole system .

Comparative Data Table

Key Observations

- Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .

- Synthesis Efficiency :

- Biological Potential: Thiazole and piperidine motifs are prevalent in kinase inhibitors and GPCR modulators, suggesting possible applications in these areas .

Biological Activity

N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be described by the following features:

- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Piperidine moiety : Commonly associated with various pharmacological activities.

- Benzodioxole core : Implicated in neuropharmacological effects.

Pharmacological Profile

Research indicates that this compound exhibits significant activity on various neurotransmitter receptors. Notably:

- Serotonin Receptors : It has been evaluated for its affinity towards 5-HT receptors, particularly 5-HT1A and 5-HT2A. Studies show that modifications on the piperidine ring can significantly alter the compound's potency and efficacy at these receptors .

- Dopaminergic Effects : The compound's interactions with dopamine receptors are also noteworthy, suggesting potential implications in treating neuropsychiatric disorders .

Case Studies

- In Vivo Studies : A study evaluated the locomotor activity of compounds similar to this compound. Doses were administered to assess effects on motor coordination and behavior in rodents, revealing significant alterations in activity levels, which may indicate central nervous system effects .

- Docking Studies : Molecular docking simulations have been employed to predict binding affinities to serotonin receptors. The results indicated that structural modifications could enhance binding efficacy, with certain derivatives showing submicromolar affinities .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.